3-(azepan-1-ylsulfonyl)-N-(2,4-dimethoxyphenyl)-4-methylbenzamide
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Overview
Description
3-(azepan-1-ylsulfonyl)-N-(2,4-dimethoxyphenyl)-4-methylbenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with an azepan-1-ylsulfonyl group and a 2,4-dimethoxyphenyl group, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(azepan-1-ylsulfonyl)-N-(2,4-dimethoxyphenyl)-4-methylbenzamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 4-methylbenzoic acid with thionyl chloride to form 4-methylbenzoyl chloride, followed by reaction with 2,4-dimethoxyaniline to yield N-(2,4-dimethoxyphenyl)-4-methylbenzamide.
Introduction of the Azepan-1-ylsulfonyl Group: The azepan-1-ylsulfonyl group can be introduced through the reaction of azepane with chlorosulfonic acid to form azepan-1-ylsulfonyl chloride, which is then reacted with the previously synthesized benzamide to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(azepan-1-ylsulfonyl)-N-(2,4-dimethoxyphenyl)-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the specific reaction.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible applications in drug development, particularly as a lead compound for designing new therapeutics.
Industry: Use in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 3-(azepan-1-ylsulfonyl)-N-(2,4-dimethoxyphenyl)-4-methylbenzamide would depend on its specific application. In a biological context, it could interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The sulfonyl group may play a key role in binding to these targets, while the aromatic rings could facilitate interactions through π-π stacking or hydrophobic effects.
Comparison with Similar Compounds
Similar Compounds
Azepan-1-yl-(2,4-dimethoxyphenyl)methanone: A related compound with a similar structure but lacking the sulfonyl group.
N-(2,4-dimethoxyphenyl)-4-methylbenzamide: Another similar compound without the azepan-1-ylsulfonyl group.
Properties
IUPAC Name |
3-(azepan-1-ylsulfonyl)-N-(2,4-dimethoxyphenyl)-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O5S/c1-16-8-9-17(14-21(16)30(26,27)24-12-6-4-5-7-13-24)22(25)23-19-11-10-18(28-2)15-20(19)29-3/h8-11,14-15H,4-7,12-13H2,1-3H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVVAEROSHDQFDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)OC)OC)S(=O)(=O)N3CCCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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